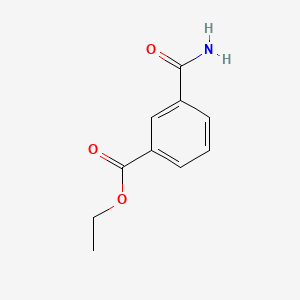
Benzoic acid, 3-(aminocarbonyl)-, ethyl ester
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Ethyl 3-carbamoylbenzoate is an organic compound with the molecular formula C10H11NO3 It is an ester derivative of benzoic acid, where the carboxyl group is esterified with ethanol, and the meta-position on the benzene ring is substituted with a carbamoyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Ethyl 3-carbamoylbenzoate can be synthesized through several methods. One common approach involves the esterification of 3-carbamoylbenzoic acid with ethanol in the presence of a strong acid catalyst, such as sulfuric acid or hydrochloric acid. The reaction is typically carried out under reflux conditions to ensure complete conversion of the acid to the ester.
Another method involves the direct amidation of ethyl 3-nitrobenzoate followed by reduction of the nitro group to the carbamoyl group. This process requires the use of reducing agents such as iron powder and hydrochloric acid or catalytic hydrogenation.
Industrial Production Methods
In an industrial setting, the production of ethyl 3-carbamoylbenzoate may involve large-scale esterification processes using continuous flow reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to higher yields and purity of the final product.
Análisis De Reacciones Químicas
Types of Reactions
Ethyl 3-carbamoylbenzoate undergoes various chemical reactions, including:
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to yield 3-carbamoylbenzoic acid and ethanol.
Reduction: The carbamoyl group can be reduced to an amine group using reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: The benzene ring can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation, depending on the reaction conditions and reagents used.
Common Reagents and Conditions
Hydrolysis: Acidic hydrolysis typically uses dilute hydrochloric acid or sulfuric acid, while basic hydrolysis uses sodium hydroxide or potassium hydroxide.
Reduction: Lithium aluminum hydride (LiAlH4) or catalytic hydrogenation with palladium on carbon (Pd/C) are common reducing agents.
Substitution: Nitration uses a mixture of concentrated nitric acid and sulfuric acid, sulfonation uses concentrated sulfuric acid, and halogenation uses halogens like chlorine or bromine in the presence of a Lewis acid catalyst.
Major Products
Hydrolysis: 3-carbamoylbenzoic acid and ethanol.
Reduction: Ethyl 3-aminobenzoate.
Substitution: Depending on the substituent introduced, products like ethyl 3-nitrobenzoate, ethyl 3-sulfonylbenzoate, or ethyl 3-halobenzoate can be formed.
Aplicaciones Científicas De Investigación
Ethyl 3-carbamoylbenzoate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.
Biology: It serves as a building block for the synthesis of biologically active molecules, such as enzyme inhibitors and receptor ligands.
Medicine: Research into its derivatives has shown potential for developing new drugs with anti-inflammatory, analgesic, and antimicrobial properties.
Industry: It is used in the production of specialty chemicals and materials, such as polymers and resins.
Mecanismo De Acción
The mechanism of action of ethyl 3-carbamoylbenzoate and its derivatives depends on the specific biological target or chemical reaction involved. In general, the compound can interact with enzymes or receptors through hydrogen bonding, hydrophobic interactions, and van der Waals forces. These interactions can modulate the activity of the target protein, leading to various biological effects.
Comparación Con Compuestos Similares
Ethyl 3-carbamoylbenzoate can be compared with other ester derivatives of benzoic acid, such as ethyl benzoate, ethyl 4-carbamoylbenzoate, and ethyl 2-carbamoylbenzoate. While these compounds share similar structural features, the position of the carbamoyl group on the benzene ring can significantly influence their chemical reactivity and biological activity. For example, ethyl 4-carbamoylbenzoate may have different pharmacological properties compared to ethyl 3-carbamoylbenzoate due to the difference in the position of the carbamoyl group.
Conclusion
Ethyl 3-carbamoylbenzoate is a versatile compound with a wide range of applications in scientific research and industry. Its unique chemical structure allows it to undergo various reactions, making it a valuable intermediate in organic synthesis. Further research into its properties and applications may lead to the development of new materials and pharmaceuticals.
Propiedades
Número CAS |
78950-33-1 |
|---|---|
Fórmula molecular |
C10H11NO3 |
Peso molecular |
193.20 g/mol |
Nombre IUPAC |
ethyl 3-carbamoylbenzoate |
InChI |
InChI=1S/C10H11NO3/c1-2-14-10(13)8-5-3-4-7(6-8)9(11)12/h3-6H,2H2,1H3,(H2,11,12) |
Clave InChI |
RWVSOIZWYBOQJJ-UHFFFAOYSA-N |
SMILES canónico |
CCOC(=O)C1=CC=CC(=C1)C(=O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


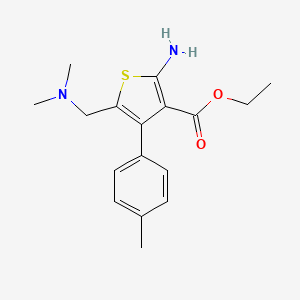

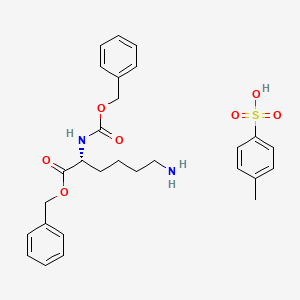
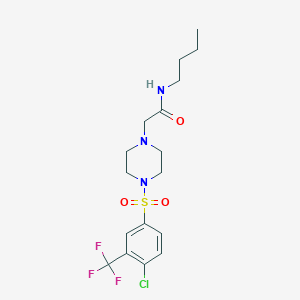

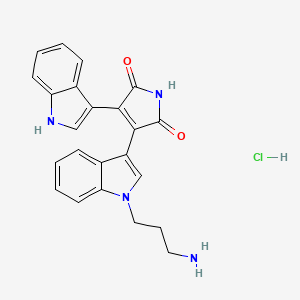
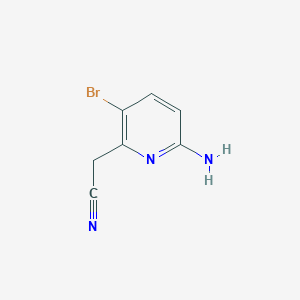
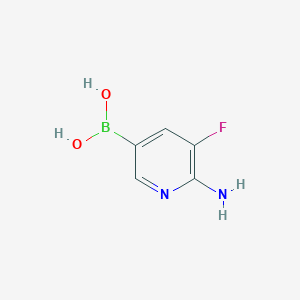
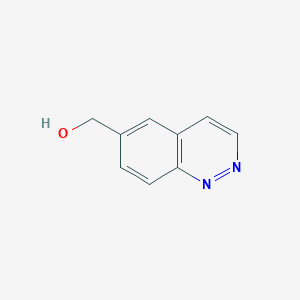
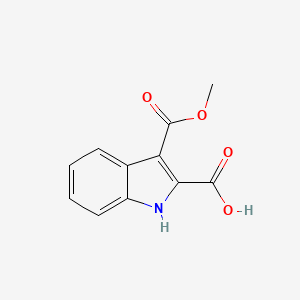
![8-(Trifluoromethyl)-1,2,4-triazolo[4,3-a]pyridine-3-amine](/img/structure/B15223646.png)



